Bis(2-methoxyoxan-3-yl)mercury
Description
Bis(2-methoxyoxan-3-yl)mercury is an organomercury compound characterized by a central mercury atom covalently bonded to two 2-methoxyoxan-3-yl ligands. The 2-methoxyoxan-3-yl group consists of a six-membered oxygen-containing ring (likely a pyran or analogous structure) with a methoxy substituent at the 2-position. This compound belongs to a broader class of organomercury derivatives, which are historically significant in synthetic chemistry but are now heavily regulated due to mercury’s environmental persistence and toxicity .
Organomercury compounds like this are typically synthesized via reactions between mercury salts (e.g., HgCl₂) and organometallic reagents or through transmetalation processes.
Properties
CAS No. |
87989-35-3 |
|---|---|
Molecular Formula |
C12H22HgO4 |
Molecular Weight |
430.89 g/mol |
IUPAC Name |
bis(2-methoxyoxan-3-yl)mercury |
InChI |
InChI=1S/2C6H11O2.Hg/c2*1-7-6-4-2-3-5-8-6;/h2*4,6H,2-3,5H2,1H3; |
InChI Key |
KCVJMMNXVVCFHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(CCCO1)[Hg]C2CCCOC2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methoxyoxan-3-yl)mercury typically involves the reaction of mercury(II) acetate with 2-methoxyoxan-3-yl derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The reaction conditions, such as temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. Safety measures are also implemented to handle the toxic nature of mercury compounds.
Chemical Reactions Analysis
Types of Reactions
Bis(2-methoxyoxan-3-yl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: It can be reduced to elemental mercury and corresponding 2-methoxyoxan-3-yl derivatives.
Substitution: The 2-methoxyoxan-3-yl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields mercury(II) oxide, while reduction produces elemental mercury.
Scientific Research Applications
Bis(2-methoxyoxan-3-yl)mercury has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and therapeutics.
Industry: It is used in the production of specialized materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of bis(2-methoxyoxan-3-yl)mercury involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. The pathways involved include oxidative stress and disruption of cellular redox balance.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogs
*HAC: Unspecified substituent; likely an additional ligand or counterion.
Structural and Functional Analysis
- Ligand Effects : this compound’s oxygen-rich ligands may enhance solubility in polar solvents compared to arylmercury compounds (e.g., (2-methylphenyl)mercury acetate). However, steric hindrance from the oxan rings could reduce reactivity in substitution reactions .
- Toxicity: While methylmercury derivatives (e.g., 12628-19-2) are notoriously neurotoxic, aryl and alkoxymercury compounds like this compound may exhibit lower bioavailability due to reduced lipid solubility. Nonetheless, all mercury compounds require stringent handling protocols (e.g., PPE as per H318/P280 in ) .
Environmental and Regulatory Considerations
Mercury compounds are persistent environmental pollutants, with releases monitored under frameworks like the TRI (Toxics Release Inventory) () . This compound’s methoxy groups may reduce volatility compared to alkylmercury species, but proper disposal and containment remain critical to prevent bioaccumulation.
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